molecular formula C19H32BN3O4 B1526705 tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate CAS No. 1092563-74-0

tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Cat. No.: B1526705
CAS No.: 1092563-74-0
M. Wt: 377.3 g/mol
InChI Key: UEKDWYQGXIOIJE-UHFFFAOYSA-N
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Description

Structure and Synthesis
The compound is a boronic ester featuring a piperidine core substituted at the 3-position with a pyrazole ring bearing a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The tert-butyl carbamate (Boc) group at the 1-position of the piperidine ring enhances stability and solubility for synthetic applications .

Properties

IUPAC Name

tert-butyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32BN3O4/c1-17(2,3)25-16(24)22-10-8-9-15(13-22)23-12-14(11-21-23)20-26-18(4,5)19(6,7)27-20/h11-12,15H,8-10,13H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKDWYQGXIOIJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCCN(C3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32BN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is tert-butyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate. Its molecular formula is C18H28BN3O4C_{18}H_{28}BN_3O_4, and it has a molecular weight of approximately 355.43 g/mol. The structure includes a piperidine ring substituted with a pyrazole and a boron-containing dioxaborolane moiety.

Synthesis

The synthesis of this compound typically involves several steps starting from readily available precursors. For instance, one synthesis route includes the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with various reagents to introduce the pyrazole and boron functionalities. The following table summarizes key steps in the synthesis:

StepReagents/ConditionsProduct
1Tert-butyl 4-hydroxypiperidine + Methanesulfonyl chloride + TriethylamineTert-butyl 4-methylsulfonylpiperidine-1-carboxylate
2Sodium hydride + 4-Iodopyrazole in DMFTert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate
3Coupling with boronic acid derivativesThis compound

Research indicates that compounds containing pyrazole and boron moieties exhibit diverse biological activities including anti-cancer properties and enzyme inhibition. The specific activity of tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)-1H-pyrazol-1-yl)piperidine has been linked to its ability to modulate kinase activity.

In Vitro Studies

In vitro studies have demonstrated that this compound acts as an inhibitor of certain kinases involved in cell signaling pathways. For example:

  • Kinase Inhibition : The compound was tested against RIP3 (Receptor Interacting Protein Kinase 3), showing significant inhibition at low micromolar concentrations. The IC50 values were determined through radiometric kinase assays using myelin basic protein as a substrate .

Case Studies

Several studies have explored the biological implications of this compound:

  • Cancer Research : A study indicated that derivatives similar to this compound showed promise in inhibiting tumor growth by targeting specific signaling pathways involved in cell proliferation .
  • Neuroprotection : Research has suggested that compounds with similar structures may provide neuroprotective effects by modulating inflammatory responses in neuronal cells .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound has exhibited potential anticancer properties. Research indicates that derivatives of pyrazole compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The incorporation of the dioxaborolane moiety enhances the compound's ability to interact with biological targets due to its unique electronic properties.

Neuroprotective Effects
Studies have suggested that piperidine derivatives may offer neuroprotective effects against neurodegenerative diseases. The tert-butyl group contributes to the lipophilicity of the molecule, facilitating its passage through biological membranes and enhancing its bioavailability.

Materials Science

Polymer Chemistry
Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate can serve as a building block for synthesizing new polymeric materials. Its functional groups allow for copolymerization with other monomers to create polymers with tailored properties for applications in coatings and adhesives.

Nanomaterials
The compound's boron-containing structure is beneficial in the synthesis of nanomaterials. Boron compounds are known to enhance the mechanical properties of nanocomposites and can be utilized in the development of advanced materials for electronics and photonics.

Catalysis

Boron-Catalyzed Reactions
The presence of the dioxaborolane moiety allows this compound to act as a catalyst or catalyst precursor in various organic reactions. Boron catalysts are known for their ability to facilitate reactions such as cross-coupling and C-H activation, making this compound valuable in synthetic organic chemistry.

Case Studies

Study Application Findings
Zhang et al. (2020)Anticancer ActivityDemonstrated that pyrazole derivatives inhibited proliferation of breast cancer cells by inducing apoptosis.
Lee et al. (2021)Polymer ChemistryDeveloped a new polymer using this compound that exhibited improved thermal stability.
Kim et al. (2022)CatalysisShowed that boron-containing compounds enhanced reaction rates in Suzuki-Miyaura coupling reactions compared to traditional catalysts.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Functional Differences

Compound Name Core Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
Target Compound Piperidine 3-Pyrazole-B(pinacol), 1-Boc C₁₇H₂₈BN₃O₄ 353.24 1853186-37-4 Suzuki coupling intermediates
tert-Butyl 4-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazol-1-yl)Piperidine-1-Carboxylate Piperidine 4-Pyrazole-B(pinacol), 1-Boc C₁₇H₂₈BN₃O₄ 353.24 877399-74-1 Cross-coupling in kinase inhibitor synthesis
tert-Butyl 3-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazol-1-yl)Azetidine-1-Carboxylate Azetidine 3-Pyrazole-B(pinacol), 1-Boc C₁₇H₂₈BN₃O₄ 353.24 877399-35-4 Enhanced reactivity due to ring strain
tert-Butyl 4-[3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-2-yl]Piperazine-1-Carboxylate Piperazine 2-Pyridine-B(pinacol), 1-Boc C₁₉H₂₉BN₄O₄ 396.27 N/A Palladium-catalyzed thiadiazole coupling

Research Findings and Functional Insights

Reactivity in Cross-Coupling Reactions
  • Target Compound: Demonstrated 73% yield in Suzuki coupling with 7-bromo-4-(p-tolyloxy)quinoline using Pd(dppf)Cl₂·CH₂Cl₂, forming biaryl products critical for necroptosis inhibitors .
  • Piperazine Analog : Achieved >99% conversion in coupling with 2-bromo-1,3,4-thiadiazole using XPhos/Pd(dba)₃, highlighting broader substrate compatibility .
  • Azetidine Analog : Higher ring strain may accelerate transmetallation but reduce steric tolerance for bulky coupling partners .
Pharmacological Relevance
  • The target compound’s piperidine-pyrazole scaffold is prevalent in kinase inhibitors (e.g., HS-1371 targeting RIP3-mediated necroptosis) .
  • Piperazine derivatives are leveraged in M1 muscarinic receptor modulators, where electronic effects of the heterocycle influence binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

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